5-Fluorocytidine is a synthetic pyrimidine nucleoside analogue. [] It is a derivative of cytidine, where a fluorine atom replaces the hydrogen atom at the 5 position of the cytosine ring. 5-Fluorocytidine serves as a crucial building block for the synthesis of various nucleoside analogues, many of which exhibit antiviral and antitumor properties. [, ]
5-Fluorocytidine is classified as a nucleoside analogue, specifically a pyrimidine nucleoside. It falls under the broader category of antimetabolites, which are compounds that interfere with DNA and RNA synthesis, thereby inhibiting cell division.
The synthesis of 5-fluorocytidine typically involves several key steps:
Recent studies have also explored novel synthetic routes involving conjugation with hydroxycinnamic acids to enhance bioactivity and specificity against cancer cells, demonstrating yields exceeding 90% for certain derivatives .
The molecular structure of 5-fluorocytidine can be described as follows:
The presence of the fluorine atom significantly alters the compound's biological properties compared to its parent nucleoside, impacting its interaction with enzymes involved in nucleotide metabolism .
5-Fluorocytidine participates in several chemical reactions relevant to its function as an antitumor agent:
The mechanism of action for 5-fluorocytidine primarily involves:
Studies indicate that 5-fluorocytidine derivatives show enhanced selectivity and potency against specific cancer cell lines, suggesting potential for improved therapeutic outcomes .
These properties are crucial for understanding how 5-fluorocytidine behaves in biological systems and during drug formulation .
The primary applications of 5-fluorocytidine include:
Recent advancements have also explored its use in combination therapies to improve therapeutic indices while minimizing side effects associated with traditional chemotherapy .
5-Fluorocytidine (CAS RN: 2341-22-2) has the molecular formula C₉H₁₂FN₃O₅ and a molecular weight of 261.21 g/mol. Its systematic name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-1,2-dihydropyrimidin-2-one. The compound features a β-D-ribofuranosyl sugar moiety linked to the 5-fluorocytosine base via an N-glycosidic bond at the N1 position. This stereochemistry is critical for its biological recognition and activity [8] [10].
Table 1: Physicochemical Properties of 5-Fluorocytidine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₂FN₃O₅ | [5] [9] |
Molecular Weight | 261.21 g/mol | [5] [9] |
Melting Point | 193-200 °C (dec.) | [5] [8] |
Appearance | White to off-white crystalline powder | [5] |
Specific Rotation (α)²⁰/D | +54° to +58° (c=1 in methanol) | [5] |
Water Solubility | Soluble | [5] [8] |
Storage Conditions | 0-8°C (cool, dark place) | [5] [9] |
The compound exhibits moderate water solubility, facilitating its use in biological systems. Its specific rotation in methanol ([α]²⁰/D = +55° to +58°) confirms its chiral purity, a factor influencing its interaction with enzymes like kinases and polymerases. Stability is maintained under recommended storage conditions (0-8°C), though decomposition occurs above 200°C [5] [8] [9].
The development of 5-Fluorocytidine emerged from mid-20th-century research into fluorinated pyrimidines. 5-Fluorocytosine (flucytosine), the nucleobase analog, was first synthesized in 1957 as an anticancer agent but later repurposed as an antifungal when its selective fungal toxicity was discovered [2] [7]. The nucleoside derivative, 5-Fluorocytidine, was developed to enhance cellular uptake and metabolic activation, leveraging the nucleoside transport pathway.
Research in the 1990s highlighted its role as a precursor to antiviral agents. Studies on β-L-enantiomeric forms (e.g., β-L-2′,3′-dideoxy-5-fluorocytidine) demonstrated potent activity against HIV and hepatitis B virus (HBV) by inhibiting viral reverse transcriptase with reduced mitochondrial toxicity compared to D-enantiomers [3]. This enantioselectivity underscored the importance of stereochemistry in nucleoside drug design.
Table 2: Historical Milestones in 5-Fluorocytidine Research
Year | Discovery | Significance | |
---|---|---|---|
1957 | Synthesis of 5-Fluorocytosine | Foundation for fluorinated nucleobase therapeutics | [2] |
1990s | Development of β-L-5-Fluorocytidine derivatives | Enhanced antiviral activity and reduced toxicity | [3] |
1998 | Identification of cytoplasmic kinase activation pathways | Elucidation of metabolic activation mechanisms | [3] |
2020s | Commercial availability for research (>97% purity) | Enabled biochemical and pharmacological studies | [5] [9] |
Patent landscapes and pharmaceutical development continue to evolve, with current applications focusing on its incorporation into prodrugs and targeted therapies for cancer and viral infections [5] [9].
5-Fluorocytidine exerts its biological effects primarily through intracellular metabolism into active metabolites that disrupt nucleic acid synthesis and function:
RNA-Directed Mechanisms: Following phosphorylation to 5-fluorocytidine triphosphate, the compound incorporates into RNA, causing ribosomal dysfunction and miscoding. It inhibits the maturation of the 45S ribosomal RNA precursor, disrupting ribosome assembly and impairing protein synthesis. This mechanism is particularly disruptive in rapidly proliferating cells, including tumor cells and microbial pathogens [8] [9].
DNA Synthesis Interference: Deamination converts 5-Fluorocytidine to 5-fluorouridine, which is further metabolized to 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FdUMP irreversibly inhibits thymidylate synthase, depleting thymidine triphosphate pools and halting DNA replication. Additionally, 5-fluorodeoxyuridine triphosphate incorporates into DNA, promoting strand breaks and mutagenesis [7] [8].
Antiviral Activity: In its triphosphate form, 5-Fluorocytidine acts as an alternative substrate for viral polymerases. Studies demonstrate competitive inhibition of HIV-1 reverse transcriptase by β-L-5-Fluorocytidine triphosphate, which incorporates into viral DNA and terminates elongation. Synergistic effects occur when combined with stavudine or zidovudine due to complementary mechanisms of chain termination [3].
Resistance Mechanisms: Fungal resistance to 5-fluorocytosine (closely related to 5-Fluorocytidine) involves mutations in cytosine permease (FCY2) or cytosine deaminase (FCY1). Recent genomic analyses reveal novel resistance pathways in Cryptococcus deuterogattii involving UXS1 mutations. UXS1 encodes an enzyme in capsule biosynthesis; its dysfunction alters UDP-glucuronic acid metabolism, indirectly suppressing 5-fluorouracil toxicity through nucleotide pool imbalances [6].
The compound’s selective toxicity often derives from differential expression of activating enzymes (e.g., deoxycytidine kinase) in target cells versus host cells, a principle exploited in prodrug designs like capecitabine [10]. Ongoing research continues to refine its therapeutic applications by elucidating resistance pathways and metabolic kinetics.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7